
7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4H-chromen-4-one and nitrotrifluoromethyl reagents.
Nitration: The nitration of 7-methoxy-4H-chromen-4-one is carried out using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid. This step introduces the nitro group at the 8th position of the chromone ring.
Trifluoromethylation: The introduction of the trifluoromethyl group is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step typically requires the presence of a catalyst and specific reaction conditions to ensure the selective introduction of the trifluoromethyl group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with nucleophiles, such as amines, to form new derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Palladium, platinum, nickel.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Chromones: Nucleophilic substitution reactions produce various substituted chromones.
Addition Products: Addition reactions with nucleophiles result in new chromone derivatives.
Applications De Recherche Scientifique
7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Interaction: The compound can interact with DNA, potentially leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-methoxy-8-nitro-2-(trifluoromethyl)-4H-chromen-4-one
- 6-methoxy-5-nitro-2-trifluoromethylchromone
- 2-morpholino-2-trifluoromethylchroman-4-ones
Uniqueness
This compound is unique due to the specific combination of methoxy, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
342795-09-9 |
|---|---|
Formule moléculaire |
C11H6F3NO5 |
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
7-methoxy-8-nitro-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C11H6F3NO5/c1-19-7-3-2-5-6(16)4-8(11(12,13)14)20-10(5)9(7)15(17)18/h2-4H,1H3 |
Clé InChI |
QEFGNPXTTSKMBK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-N-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14151148.png)
![N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B14151154.png)
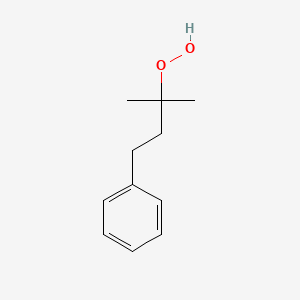

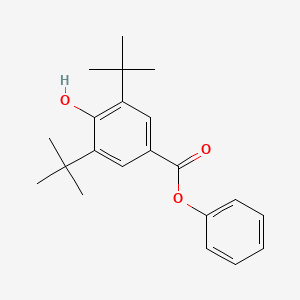
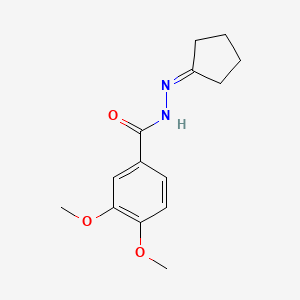
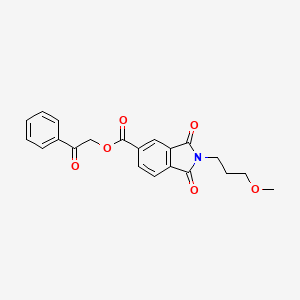
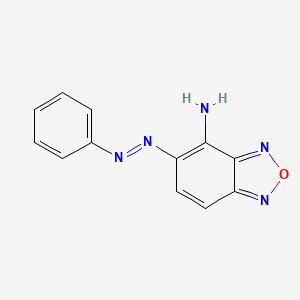
![2-{1-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]butyl}-N,N'-dicyclohexylpropanediamide](/img/structure/B14151207.png)
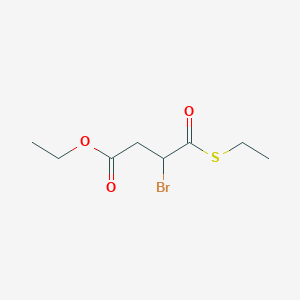
![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
![1-[2-(4-Bromo-butoxy)-phenyl]-ethanone](/img/structure/B14151221.png)
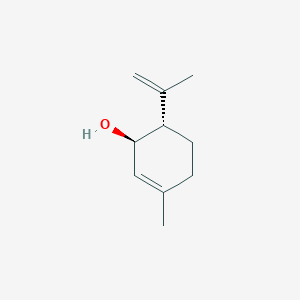
![2-(4-bromophenyl)-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B14151235.png)
